PAF-AN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

PAF-AN-1可以通过一系列化学反应合成。一种常见的方法涉及使用山本型乌尔曼偶联反应。该反应通常需要镍(0)催化剂,并涉及芳香卤化物的偶联以形成所需产物 . 工业生产方法可能有所不同,但它们通常涉及在受控条件下进行类似的偶联反应,以确保高产率和纯度 .

化学反应分析

科学研究应用

Material Properties and Characteristics

PAF-AN-1 is characterized by its high surface area, tunable porosity, and chemical stability. These attributes allow for effective guest molecule storage and selective ion capture, making it a versatile material in various fields such as environmental science, energy storage, and healthcare.

| Property | Value |

|---|---|

| Surface Area | > 5000 m²/g |

| Pore Size | Uniform distribution |

| Chemical Stability | High |

Environmental Applications

2.1 Carbon Dioxide Capture

Recent studies have shown that this compound can be modified to enhance its capacity for carbon dioxide capture. Post-modification with amino groups has demonstrated significant improvements in CO2 adsorption capabilities. For example, the chlorination of this compound has been shown to increase its efficiency in capturing CO2 from gaseous mixtures.

Case Study: CO2 Capture Efficiency

- Modification : Chlorination followed by amino group introduction.

- Results : Enhanced CO2 uptake with specific adsorption capacities measured under varying conditions.

Energy Applications

3.1 Uranium Extraction from Seawater

This compound has been effectively used in extracting uranium from seawater, which is crucial for sustainable energy sources. Functionalization with specific chelating groups has led to significant improvements in uranium uptake.

| Functionalization Method | Uranium Uptake Capacity | Contact Time |

|---|---|---|

| Poly(acrylonitrile) | 4.81 mg/g | 42 days |

| Amidoxime groups | 300 mg/g | 90 minutes |

Biomedical Applications

4.1 Diagnostic Tools for Copper Monitoring

This compound has been utilized to create diagnostic tools for monitoring copper levels in biological fluids. The framework can selectively capture copper ions, allowing for non-invasive diagnostic techniques.

Case Study: Copper Ion Detection

- Material Used : this compound functionalized with thioether groups.

- Application : Non-invasive diagnostics using colorimetric indicators.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising future applications:

- Drug Delivery Systems : Investigating the potential of PAFs as carriers for targeted drug delivery.

- Wastewater Treatment : Exploring the use of PAFs in removing contaminants from water sources.

作用机制

PAF-AN-1通过与血小板活化因子受体结合发挥作用,从而阻断血小板活化因子的作用。这种抑制阻止了导致炎症和其他免疫反应的下游信号通路激活。所涉及的分子靶点包括G蛋白和磷脂酶C,它们在信号级联中起关键作用 .

相似化合物的比较

PAF-AN-1类似于其他血小板活化因子拮抗剂,如松脂醇和胡椒酮。this compound在其对血小板活化因子受体的高效力和特异性方面是独特的。这使其成为研究和潜在治疗应用的宝贵工具 .

类似的化合物包括:

生物活性

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various biological processes, particularly in inflammation and immune responses. The compound PAF-AN-1 is a synthetic analog of PAF that has been studied for its unique biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound exerts its biological effects primarily through the activation of the PAF receptor (PAFR), which is widely expressed in various cell types, including immune cells, endothelial cells, and neurons. Upon binding to PAFR, this compound initiates a cascade of intracellular signaling pathways that lead to various physiological responses.

Key Signaling Pathways:

- Mitogen-Activated Protein Kinases (MAPK): PAFR activation stimulates MAPK pathways, including ERK and p38 MAPK, which are crucial for mediating inflammatory responses and cell proliferation .

- Phospholipase C (PLC) Activation: This leads to increased intracellular calcium levels and the activation of protein kinase C (PKC), further propagating the inflammatory response .

- Induction of Cytokine Production: this compound promotes the secretion of pro-inflammatory cytokines such as IL-1 and TNF-alpha from monocytes and macrophages, enhancing the inflammatory milieu .

1. Inflammatory Response

This compound is recognized for its role in modulating inflammation. It enhances vascular permeability and leukocyte adhesion, contributing to the recruitment of immune cells to sites of injury or infection. Studies indicate that PAF analogs can exacerbate conditions like asthma and anaphylaxis by promoting bronchoconstriction and vascular leakage .

2. Neuroinflammation

Recent research has highlighted the involvement of PAF in neuroinflammatory processes. This compound has been shown to influence neuronal survival and apoptosis during inflammatory conditions, suggesting its potential role in neurodegenerative diseases .

3. Cardiovascular Effects

The compound also affects cardiovascular function by promoting platelet aggregation and influencing vascular tone. Elevated levels of PAF are associated with various cardiovascular diseases, indicating that this compound may have both protective and detrimental effects depending on the context .

Case Studies

Several case studies have illustrated the diverse biological effects of this compound:

Research Findings

Research has consistently demonstrated that modulation of PAF activity can have significant therapeutic implications:

- Anti-inflammatory Therapies: Inhibition of PAF signaling has been proposed as a strategy for treating inflammatory diseases such as rheumatoid arthritis and asthma.

- Neuroprotective Strategies: Targeting PAF pathways may provide new avenues for therapies aimed at neuroprotection in conditions like Alzheimer's disease.

- Cardiovascular Interventions: Understanding the dual role of PAF in cardiovascular health could lead to novel treatments for managing heart disease.

属性

分子式 |

C28H28N2O3 |

|---|---|

分子量 |

440.5 g/mol |

IUPAC 名称 |

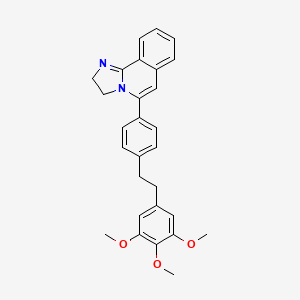

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |

InChI 键 |

FKRBSORUVOGNEK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。